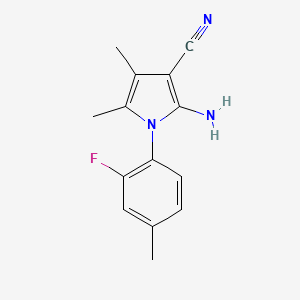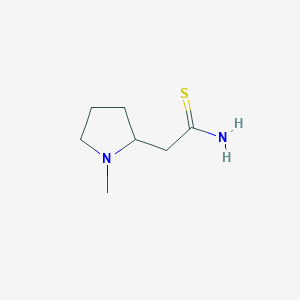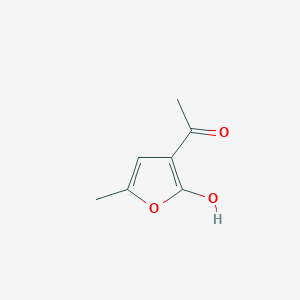
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide is a synthetic compound with a unique structure that includes an aminoethyl group, an ethyl group, and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide typically involves the reaction of 4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as supercritical CO2 drying or freeze-drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid, while reduction could produce N-(2-Aminoethyl)-4-ethyl-5-hydroxytetrahydrofuran-2-carboxamide .
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby altering metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Aminoethyl)-1-aziridineethanamine: An experimental compound with similar aminoethyl functionality but different ring structure.
N-(2-Aminoethyl)glycine: A simpler analog used in peptide nucleic acids.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A compound with similar aminoethyl group but different functional groups and applications.
Uniqueness
N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H16N2O3 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-4-ethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C9H16N2O3/c1-2-6-5-7(14-9(6)13)8(12)11-4-3-10/h6-7H,2-5,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
NYGSAZZRJCAIGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(OC1=O)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate](/img/structure/B12889024.png)
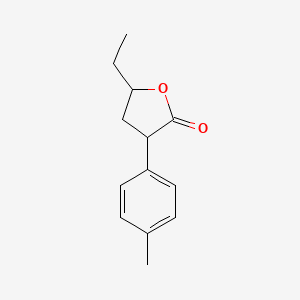
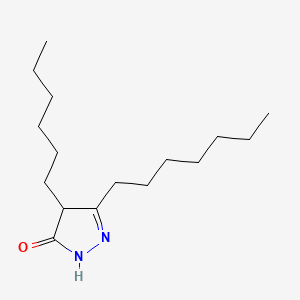
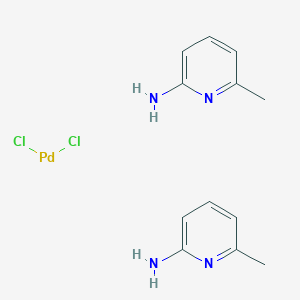
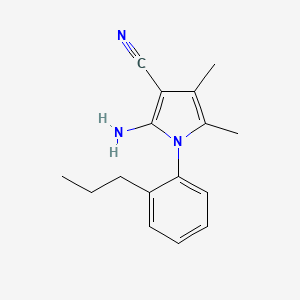
![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
